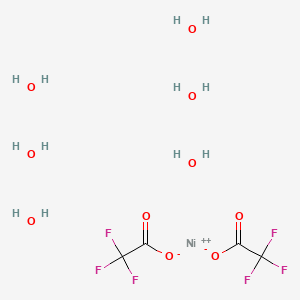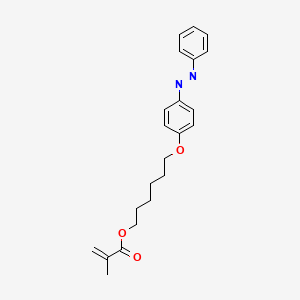
Nickel(II) 2,2,2-trifluoroacetate hexahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel(II) 2,2,2-trifluoroacetate hexahydrate is a chemical compound with the molecular formula C₄H₁₂F₆NiO₁₀. It is a nickel salt of trifluoroacetic acid and is commonly used in various scientific and industrial applications. The compound is known for its high solubility in water and its ability to act as a catalyst in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
Nickel(II) 2,2,2-trifluoroacetate hexahydrate can be synthesized by reacting nickel(II) hydroxide or nickel(II) carbonate with trifluoroacetic acid in an aqueous medium. The reaction typically involves the following steps:
- Dissolving nickel(II) hydroxide or nickel(II) carbonate in water.
- Adding trifluoroacetic acid to the solution.
- Heating the mixture to facilitate the reaction.
- Allowing the solution to cool and crystallize, forming this compound crystals .
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves the use of industrial-grade nickel compounds and trifluoroacetic acid, with precise control over reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
Nickel(II) 2,2,2-trifluoroacetate hexahydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel compounds.
Reduction: It can be reduced to form lower oxidation state nickel compounds.
Substitution: The trifluoroacetate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield nickel(0) complexes, while oxidation reactions may produce nickel(III) or nickel(IV) compounds .
科学的研究の応用
Nickel(II) 2,2,2-trifluoroacetate hexahydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and polymerization processes.
Biology: The compound is used in biochemical studies to investigate the role of nickel in biological systems.
Medicine: It is explored for its potential use in developing nickel-based drugs and therapeutic agents.
作用機序
The mechanism by which Nickel(II) 2,2,2-trifluoroacetate hexahydrate exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. The nickel ion in the compound can interact with different molecular targets, including enzymes and proteins, influencing their activity and function. The trifluoroacetate ligands can also play a role in stabilizing the nickel ion and facilitating its interactions with other molecules .
類似化合物との比較
Similar Compounds
Nickel(II) acetate tetrahydrate: Another nickel salt with acetate ligands, used in similar applications.
Nickel(II) chloride hexahydrate: A nickel salt with chloride ligands, commonly used in electroplating and as a catalyst.
Nickel(II) nitrate hexahydrate: A nickel salt with nitrate ligands, used in the production of nickel catalysts and in electroplating.
Uniqueness
Nickel(II) 2,2,2-trifluoroacetate hexahydrate is unique due to the presence of trifluoroacetate ligands, which impart distinct chemical properties such as high solubility in water and the ability to act as a strong electron-withdrawing group. These properties make it particularly useful in specific catalytic and synthetic applications .
特性
IUPAC Name |
nickel(2+);2,2,2-trifluoroacetate;hexahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2HF3O2.Ni.6H2O/c2*3-2(4,5)1(6)7;;;;;;;/h2*(H,6,7);;6*1H2/q;;+2;;;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEPFRJUKHTUKV-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.O.O.O.O.O.[Ni+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12F6NiO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-iodophenyl)-4-[1-(4-iodophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;chloride](/img/structure/B8234063.png)
![(S)-33'-Bis(4-chlorophenyl)-[11'-binaphthalene]-22'-diol](/img/structure/B8234064.png)

![4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]-2,5-dimethoxyphenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8234085.png)
![(S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B8234091.png)

![[7,7-bis(4-hexylphenyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B8234100.png)





![2-[3,5-Bis(1-cyano-2-phenylethenyl)phenyl]-3-phenylprop-2-enenitrile](/img/structure/B8234130.png)

